N,N-Dimethyl-N-(4-methyl-3-oxopent-4-en-1-yl)octan-1-aminium iodide
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Overview
Description
N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-OCTYL)AMMONIUM IODIDE: is a quaternary ammonium compound with a methacryloyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Quaternization Reaction: The synthesis of N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-OCTYL)AMMONIUM IODIDE typically involves the quaternization of N,N-dimethyl-N-(2-[methacryloyl]ethyl)amine with 1-iodooctane. This reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Polymerization: The methacryloyl group in N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-OCTYL)AMMONIUM IODIDE allows it to undergo free radical polymerization, leading to the formation of polymers with quaternary ammonium functionalities.
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, typically under mild conditions.
Major Products:
Polymers: The polymerization of N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-OCTYL)AMMONIUM IODIDE results in polymers with antimicrobial properties.
Substituted Compounds: Substitution reactions yield various derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with antimicrobial and antifouling properties.
Biology:
Biomaterials: Incorporated into hydrogels and coatings for biomedical devices to prevent bacterial adhesion and biofilm formation.
Medicine:
Drug Delivery: Explored as a component in drug delivery systems due to its ability to form stable complexes with drugs and enhance their solubility.
Industry:
Water Treatment: Utilized in the formulation of water treatment chemicals to control microbial growth in industrial water systems.
Mechanism of Action
The antimicrobial activity of N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-OCTYL)AMMONIUM IODIDE is primarily due to the disruption of microbial cell membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability and cell lysis. This compound can also inhibit biofilm formation by preventing the adhesion of microorganisms to surfaces.
Comparison with Similar Compounds
- N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-DECYL)AMMONIUM IODIDE
- N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-DODECYL)AMMONIUM IODIDE
Uniqueness: N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-OCTYL)AMMONIUM IODIDE is unique due to its specific alkyl chain length, which influences its solubility, antimicrobial activity, and polymerization behavior. Compared to its analogs with longer alkyl chains, this compound may exhibit different physical properties and biological activities, making it suitable for specific applications.
Properties
CAS No. |
63175-06-4 |
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Molecular Formula |
C16H32INO |
Molecular Weight |
381.34 g/mol |
IUPAC Name |
dimethyl-(4-methyl-3-oxopent-4-enyl)-octylazanium;iodide |
InChI |
InChI=1S/C16H32NO.HI/c1-6-7-8-9-10-11-13-17(4,5)14-12-16(18)15(2)3;/h2,6-14H2,1,3-5H3;1H/q+1;/p-1 |
InChI Key |
KYFQPHILVTWOMH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCC(=O)C(=C)C.[I-] |
Origin of Product |
United States |
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